2-(2,5-Dimethylphenyl)-8-ethylquinoline-4-carbonyl chloride
Overview
Description
Chemical compounds are typically described by their molecular formula, structure, and physical properties. The description may also include its uses, sources, and role in biological systems if applicable .
Synthesis Analysis
The synthesis of a chemical compound involves a series of chemical reactions that transform starting materials into the desired product. The choice of starting materials, reagents, and conditions can greatly affect the efficiency and selectivity of the synthesis .Molecular Structure Analysis
Molecular structure analysis involves determining the arrangement of atoms within a molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry are often used to determine molecular structures .Chemical Reactions Analysis
This involves studying the transformations that a compound undergoes when it reacts with other substances. Factors such as reaction conditions, reagents, and catalysts can affect the course of the reaction .Physical And Chemical Properties Analysis
This involves measuring properties such as melting point, boiling point, solubility, and reactivity. These properties can provide valuable information about how the compound behaves under different conditions .Scientific Research Applications
Cyclopalladated Compounds Reactivity :
- The study by Pereira et al. (1989) explored the reactivity of cyclopalladated compounds, including the reaction of α-trimethylsilyl-8-methylquinoline with palladium acetate and subsequent reactions. This research provides insight into the chemical behavior of related quinoline compounds in organometallic contexts (Pereira, Pfeffer, & Rotteveel, 1989).
Stereochemistry in Cyclometalation :
- Holcomb et al. (1996) investigated the stereochemistry of cyclometalation of 8-ethylquinoline by Pd(II) salts. This study is significant for understanding the chiral properties and stereochemical outcomes in reactions involving quinoline derivatives (Holcomb, Nakanishi, & Flood, 1996).
Synthesis of Tetrahydroisoquinolines and Isoquinolinones :
- Campbell et al. (1996) described the synthesis of tetrahydroisoquinolines and isoquinolinones using 2-(2-lithiophenyl)ethyl chloride, highlighting methods for creating complex heterocyclic structures that are important in medicinal chemistry (Campbell, Greenwood, Hendi, Hendi, Nguyen, & Wolfe, 1996).
Cobalt Catalysts with gem-Dimethyl-Substituted bis(imino)dihydroquinolines :
- Zhang et al. (2019) conducted a study on cobalt catalysts supported by gem-dimethyl-substituted bis(imino)dihydroquinolines. These catalysts exhibited high activities for ethylene polymerization, indicating potential applications in polymer chemistry (Zhang, Huang, Solan, Zhang, Hu, Hao, & Sun, 2019).
Conformational Analyses of Derivatives :
- Nitek et al. (2020) reported the conformational analyses of 2-amino-N-[2-(dimethylphenoxy)ethyl]propan-1-ol derivatives. This research contributes to the understanding of molecular conformations in different environments, which is crucial for drug design and material sciences (Nitek, Kania, Marona, Waszkielewicz, & Żesławska, 2020).
Photophysical Studies of Platinum(II) Complexes :
- Díez et al. (2010) explored the structural and luminescence properties of mixed chloro-isocyanide cyclometalated platinum(II) complexes. Such studies are fundamental for developing materials with specific photophysical properties, useful in areas like optoelectronics and sensing (Díez, Forniés, Larraz, Lalinde, López, Martín, Moreno, & Sicilia, 2010).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-(2,5-dimethylphenyl)-8-ethylquinoline-4-carbonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClNO/c1-4-14-6-5-7-15-17(20(21)23)11-18(22-19(14)15)16-10-12(2)8-9-13(16)3/h5-11H,4H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGROJQZEGJRERZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2C(=CC=C1)C(=CC(=N2)C3=C(C=CC(=C3)C)C)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,5-Dimethylphenyl)-8-ethylquinoline-4-carbonyl chloride |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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